molecular formula C17H15F3N2O3 B2679281 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid CAS No. 1864054-39-6

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid

Cat. No.: B2679281
CAS No.: 1864054-39-6
M. Wt: 352.313
InChI Key: UOSALVWFFZVSKG-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is a compound that combines the structural elements of benzoxazole and phenylethylamine, stabilized with trifluoroacetic acid. Benzoxazole is a heterocyclic compound known for its diverse applications in medicinal chemistry, while phenylethylamine is a well-known organic compound with various biological activities. The trifluoroacetic acid component enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Catalysts and solvents would be optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation Products: Benzoxazole oxides, phenylethylamine derivatives.

    Reduction Products: Reduced benzoxazole derivatives, amine derivatives.

    Substitution Products: Halogenated benzoxazole derivatives, substituted phenylethylamine derivatives.

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine: Without the trifluoroacetic acid component, this compound has different solubility and stability properties.

    2-Phenylethylamine Derivatives: These compounds share the phenylethylamine backbone but differ in their substituents, leading to varied biological activities.

    Benzoxazole Derivatives: Compounds with different substituents on the benzoxazole ring exhibit diverse chemical and biological properties.

Uniqueness: 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is unique due to the combination of the benzoxazole and phenylethylamine structures, enhanced by the presence of trifluoroacetic acid. This combination imparts specific chemical stability, solubility, and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSALVWFFZVSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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